molecular formula C8H9ClO3 B13334255 (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol

Cat. No.: B13334255
M. Wt: 188.61 g/mol
InChI Key: AONNUJLOCLHEIW-UHFFFAOYSA-N
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Description

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is a chlorinated aromatic diol with the molecular formula C₈H₉ClO₃. Its structure consists of a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 1 and 3, a hydroxyl (-OH) group at position 4, and a chlorine atom at position 5 (Figure 1).

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-4,6-bis(hydroxymethyl)phenol

InChI

InChI=1S/C8H9ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,10-12H,3-4H2

InChI Key

AONNUJLOCLHEIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)CO

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-4-hydroxypyrimidines

A process for preparing 5-chloro-4-hydroxypyrimidines involves using 2-chloro enamines as intermediates. The preferred procedure uses an alkali metal alcoholate in the corresponding alcohol. A desiccant, such as magnesium sulfate or 30 nm molecular sieves, can bind the water being liberated in the reaction. The reaction temperature is kept between 20° and 80° C, using an excess of 1.5-3.5 mol of the theoretically required formamide. 1-2.2 mol of base are needed for 1 mol of 2-chloro enamine. After dissolving in water, the prepared 5-chloro-4-hydroxypyrimidine can be extracted by extraction with a polar solvent at a pH of 3-7. With some derivatives, the 5-chloro-4-hydroxypyrimidine crystallizes out of water at the stated pH, so it can subsequently be filtered off with suction.

Synthesis of Carbon Coated Nanoparticles

Carbon materials are used to immobilize catalysts because they have a high surface area (> 1000 m2/g) and extreme thermal stability. The mostly aromatic surface of carbon materials like graphene and carbon nanotubes allows multiple ways for immobilizing catalysts. The most obvious way is to use functional groups, mainly oxygen groups, on defect sites of carbon materials. The nature and density of these functional groups can be controlled to some extent during the synthesis. Another way for covalent attachment is to functionalize the surface and construct an anchoring point for substrates. The most significant advantage of covalent linkage is the low probability of leaching from metal complexes anchored in this way to carbon supports.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylene compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Scientific Research Applications

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The physicochemical and functional properties of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol are influenced by its substituents. Below is a detailed comparison with analogs differing in substituent type, position, or electronic effects.

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -Cl (5), -OH (4), -CH₂OH (1,3) C₈H₉ClO₃ 188.45 Potential ADC linker; chlorination enhances electrophilicity
(5-Bromo-1,3-phenylene)dimethanol -Br (5), -CH₂OH (1,3) C₈H₉BrO₂ 217.06 Intermediate in dye-sensitized solar cells; bromine increases molecular weight and polarizability
(5-Fluoro-2-hydroxy-1,3-phenylene)dimethanol -F (5), -OH (2), -CH₂OH (1,3) C₈H₉FO₃ 172.16 Fluoro substitution enhances metabolic stability; used in Tb(III) luminescence studies
(2-Hydroxy-5-methyl-1,3-phenylene)dimethanol -CH₃ (5), -OH (2), -CH₂OH (1,3) C₉H₁₂O₃ 168.19 Hydrophobic methyl group improves lipid solubility; biocompatible crosslinker
(5-Amino-1,3-phenylene)dimethanol -NH₂ (5), -CH₂OH (1,3) C₈H₁₁NO₂ 153.18 Nucleic acid analog synthesis; amino group enables conjugation

Spectroscopic and Physical Properties

  • NMR Shifts : Hydroxymethyl protons in analogs resonate at δ 4.6–5.0 ppm as singlets. Chlorine’s electron-withdrawing effect in the target compound deshields adjacent aromatic protons, causing downfield shifts compared to methyl- or methoxy-substituted analogs .
  • LogP and Solubility: Chlorine increases lipophilicity (predicted LogP ~1.5) compared to hydrophilic analogs like (2-Hydroxy-5-methyl-1,3-phenylene)dimethanol (LogP ~0.8) . This balance affects bioavailability in drug delivery systems.

Biological Activity

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol, a compound with potential biological significance, has been the subject of various studies focusing on its pharmacological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClO3\text{C}_{9}\text{H}_{10}\text{ClO}_{3}

This structure features a chlorinated phenolic compound with two hydroxymethyl groups, which may contribute to its biological properties.

Anticancer Properties

Flavonoids and phenolic compounds have been extensively studied for their anticancer activities. A study on halogenated flavonols demonstrated that compounds with similar substitutions to this compound showed promising results against human non-small cell lung cancer cells (A549). For example, compound 6l exhibited an IC50 of 0.46 μM, indicating strong inhibitory effects compared to standard treatments like 5-fluorouracil . This suggests that this compound may also possess anticancer properties worth exploring.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with hydroxyl groups are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating proteins such as Bcl-2 and Bax .
  • Enzyme Inhibition : The presence of chlorine and hydroxymethyl groups can enhance binding affinity to various enzymes involved in viral replication and cancer cell proliferation.

Table 1: Biological Activity Comparison

Compound NameIC50 Value (μM)Activity Type
This compoundTBDTBD
Compound 6l0.46Anticancer
Compound 6k3.14Anticancer
ZVpro Inhibitor Compound<0.62Antiviral

Note: TBD indicates "To Be Determined" pending further research on this compound.

Case Studies

While direct case studies on this compound are sparse, related compounds have been evaluated in clinical settings:

  • Zika Virus Protease Inhibition :
    • A study demonstrated that certain analogs effectively inhibited ZVpro with IC50 values ranging from 0.32 μM to 9.8 μM . This highlights the potential for similar compounds to exhibit antiviral properties.
  • Cancer Cell Line Studies :
    • Research on flavonoids has shown significant cytotoxic effects against A549 cells through apoptosis induction pathways . These findings suggest a parallel mechanism could exist for this compound.

Q & A

Q. Key Reaction Parameters :

Starting MaterialReagent/ConditionsKey Considerations
Diethyl esterLiAlH₄, THF, refluxUse inert atmosphere (Ar/N₂) to avoid moisture
Free hydroxyl groupsTBSCl, imidazole, THFMonitor reaction progress via TLC (10% EtOAc/hexane)

How to characterize this compound using NMR spectroscopy?

Basic Research Focus
1H and 13C NMR are critical for structural confirmation:

  • 1H NMR :
    • CH₂OH protons : Resonate as broad singlets at δ 4.6–5.0 ppm due to hydrogen bonding. Splitting may occur if diastereomers form .
    • Aromatic protons : Chloro and hydroxy substituents deshield adjacent protons, appearing as doublets (J = 8–10 Hz) at δ 6.8–7.5 ppm .
  • 13C NMR :
    • CH₂OH carbons : δ 60–65 ppm.
    • Chlorinated aromatic carbons : δ 120–135 ppm (C-Cl coupling visible in DEPT-135) .

Advanced Tip : Use deuterated acetonitrile (CD₃CN) for sharper peaks, as seen in structurally similar iodinated analogs .

How to optimize reaction conditions to avoid side products during synthesis?

Q. Advanced Research Focus

  • Gas Evolution : Reactions involving cesium carbonate or Na₂CO₃ (e.g., difluoromethylation) require oil bubblers to manage CO₂ release .
  • Temperature Control : Reflux durations must be calibrated (e.g., 3 hours for LiAlH₄ reductions) to prevent over-reduction or decomposition .
  • Purification : Recrystallization in methanol or ethyl acetate/hexane mixtures removes unreacted esters or silylation byproducts .

Risk Mitigation : Conduct hazard assessments for reagents like LiAlH₄ (pyrophoric) and DMF (teratogenic) .

How do substituents (Cl, OH) influence the compound’s reactivity in derivatization?

Q. Advanced Research Focus

  • Electronic Effects :
    • Chloro (electron-withdrawing) : Directs electrophilic substitution to the para position. Lowers pKa of adjacent hydroxyl groups, enhancing acidity .
    • Hydroxy (electron-donating) : Facilitates hydrogen bonding, affecting solubility and crystallinity. May require protection (e.g., silylation) in nucleophilic reactions .
  • Steric Effects : Bulky substituents (e.g., TBS groups) reduce reaction rates in crowded aromatic systems.

Case Study : Fluorinated analogs (e.g., 5-fluoro derivatives) show altered NMR shifts (δ 4.63–4.76 for CH₂OH) due to electronegativity differences .

What purification methods are effective for isolating this compound?

Q. Basic Research Focus

  • Recrystallization : Use methanol for high-purity crystals (cool slowly to room temperature) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates diols from ester precursors .
  • TLC Monitoring : Rf values of 0.3–0.5 in 10% EtOAc/hexane indicate successful reduction .

How to resolve contradictions in spectral data during characterization?

Q. Advanced Research Focus

  • Solvent Artifacts : CD₃CN vs. DMSO-d₆ can shift CH₂OH peaks by ±0.2 ppm. Always note solvent in metadata .
  • Dynamic Effects : Rotameric equilibria in CH₂OH groups may split peaks. Use variable-temperature NMR to confirm .
  • Impurity Analysis : LC-MS (ESI+) identifies silylation byproducts (e.g., m/z = [M+Na]+ = 327.1 for TBS-protected derivatives) .

What strategies protect hydroxyl groups during multi-step synthesis?

Q. Advanced Research Focus

  • Silylation : TBSCl with imidazole in THF (rt, 12 hours) offers >95% protection efficiency .
  • Benzylation : Benzyl bromide/K₂CO₃ in DMF (60°C, 6 hours) for acid-stable protection .
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF for silyl group removal .

What analytical techniques confirm purity and structure beyond NMR?

Q. Basic Research Focus

  • Mass Spectrometry : ESI-MS (negative mode) detects [M-H]⁻ ions (e.g., m/z = 203.0 for C₇H₇ClO₃).
  • Melting Point : Sharp mp >150°C indicates crystalline purity (varies with substituents) .
  • Elemental Analysis : %C, %H, and %Cl should align with theoretical values (error <0.3%).

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